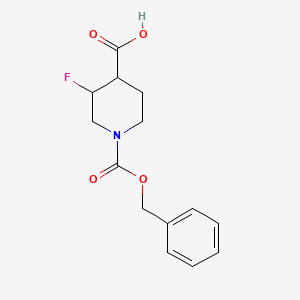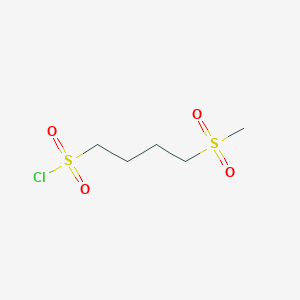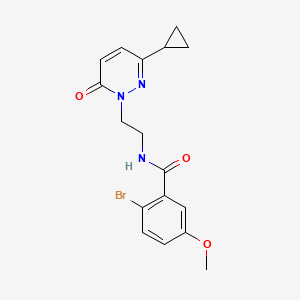
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole carboxamides. This molecule is notable for its complex structure, featuring a pyrrole core substituted with phenylacetyl and thienylmethyl groups. Its unique arrangement of functional groups allows it to participate in diverse chemical reactions and possess varied applications across multiple scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves several key steps:
Formation of the pyrrole ring: : This can be achieved through the reaction of a diketone with ammonia or an amine in the presence of an acid catalyst.
Acylation: : The phenylacetyl group is introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution: : The thienylmethyl group is incorporated via a substitution reaction where the nitrogen atom of the pyrrole ring acts as a nucleophile attacking the electrophilic center of the thienylmethyl halide.
Industrial Production Methods
While the exact industrial methods may vary, large-scale production typically employs optimized reaction conditions to ensure high yield and purity. These conditions might include controlled temperatures, pressures, and the use of continuous flow reactors to facilitate efficient mixing and reaction kinetics.
Análisis De Reacciones Químicas
Types of Reactions
The compound 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various reactions, such as:
Oxidation: : Potentially leading to the formation of N-oxides or sulfoxides.
Reduction: : Possible hydrogenation of the thienyl ring.
Substitution: : Electrophilic substitution on the aromatic rings or nucleophilic substitution at the amide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA) for the formation of N-oxides.
Reduction: : Employing hydrogen gas with a palladium catalyst for the reduction of aromatic rings.
Substitution: : Utilizing bases such as sodium hydride (NaH) to deprotonate the amide nitrogen for subsequent alkylation.
Major Products
The major products formed will depend on the specific reaction conditions but could include:
Oxidized derivatives: : Such as N-oxides.
Reduced forms: : Such as hydrogenated thienyl rings.
Substituted products: : Depending on the nature of the electrophile or nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound's unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology
Its potential bioactivity could make it a candidate for biological studies, including enzyme inhibition or receptor binding assays.
Medicine
Research into its pharmacological properties could reveal therapeutic potentials, such as anti-inflammatory or anticancer activities, depending on its interaction with biological targets.
Industry
Its chemical stability and reactivity profile might render it useful in the development of new materials or as a functional component in chemical manufacturing processes.
Mecanismo De Acción
The specific mechanism by which 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide exerts its effects will depend on its application:
Enzyme Inhibition: : The molecule could bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Receptor Interaction: : It could act as a ligand, binding to a receptor and modulating its activity, either as an agonist or antagonist.
Signal Pathways: : By interacting with various cellular targets, it might influence intracellular signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Comparing 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide with similar compounds involves looking at structural analogs:
Structural Analogs: : Compounds with similar pyrrole carboxamide backbones but different substituent groups.
Unique Properties: : Its unique substitution pattern (phenylacetyl and thienylmethyl groups) distinguishes it from other pyrrole carboxamides, potentially leading to unique reactivity and biological activity.
List of Similar Compounds
4-Phenylacetyl-1H-pyrrole-2-carboxamide: : Lacking the thienylmethyl group.
N-(2-Thienylmethyl)-1H-pyrrole-2-carboxamide: : Without the phenylacetyl substitution.
4-(2-Phenylacetyl)-1H-pyrrole-2-carboxamide: : Similar, but lacks the thienylmethyl moiety.
That's a comprehensive overview of this compound. Anything specific you’d like to dive deeper into?
Propiedades
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
![ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2855347.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2855357.png)


![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)
